molecular formula C14H12N2O2 B8377167 4-Benzoylbenzohydrazide

4-Benzoylbenzohydrazide

Cat. No.: B8377167
M. Wt: 240.26 g/mol
InChI Key: QMDVKEBXWVWKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzoylbenzohydrazide is a chemical compound of significant interest in scientific research and development, particularly in the field of medicinal chemistry. As a member of the benzohydrazide family, it serves as a key synthetic intermediate for the preparation of various heterocyclic compounds and more complex molecular structures . Its core structure is frequently utilized to synthesize a range of benzoyl hydrazone derivatives, which are a class of Schiff bases known for their diverse biological activities . Research on closely related analogs has demonstrated that such compounds possess a broad spectrum of potential pharmacological properties. These include antioxidant activity , where they can act as scavengers of free radicals to mitigate oxidative stress . Studies have also highlighted their potential as enzyme inhibitors , with some derivatives showing activity against enzymes like acetylcholinesterase and butyrylcholinesterase (relevant in Alzheimer's disease research), tyrosinase, and urease . Furthermore, certain benzoyl hydrazones have been investigated for their antiglycation properties , which could help inhibit the formation of Advanced Glycation End products (AGEs) associated with diabetic complications . The mechanism of action for these effects often involves interactions with enzyme active sites, as suggested by molecular docking studies, and their capacity to chelate metals or act as electrophiles . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to explore the potential of this compound as a versatile building block in the synthesis of novel compounds for various biochemical and pharmaceutical applications.

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

4-benzoylbenzohydrazide

InChI

InChI=1S/C14H12N2O2/c15-16-14(18)12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9H,15H2,(H,16,18)

InChI Key

QMDVKEBXWVWKSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Parameters

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties References
This compound C₁₄H₁₂N₂O₂ 240.26 Benzoyl (-COC₆H₅) High lipophilicity due to aromatic groups; potential π-π stacking interactions
4-Methoxybenzhydrazide C₈H₁₀N₂O₂ 166.18 Methoxy (-OCH₃) Enhanced solubility in polar solvents; hydrogen-bonding capacity
4-Nitrobenzhydrazide C₇H₇N₃O₃ 181.15 Nitro (-NO₂) Electron-withdrawing group; may increase reactivity in nucleophilic reactions
4-(tert-Butyl)benzhydrazide C₁₁H₁₆N₂O 192.26 tert-Butyl (-C(CH₃)₃) Steric hindrance effects; improved thermal stability

Key Observations :

  • Lipophilicity: The benzoyl group in this compound enhances lipophilicity compared to polar substituents like methoxy (-OCH₃) or nitro (-NO₂). This property is critical for membrane permeability in drug design .
  • Hydrogen Bonding : Methoxy and hydrazide groups in derivatives like 4-methoxybenzhydrazide facilitate hydrogen bonding, influencing crystal packing and solubility .
  • Reactivity : Nitro-substituted derivatives exhibit higher electrophilicity, making them reactive intermediates for synthesizing amines or heterocycles .

Key Findings :

  • Antitubercular Activity : 4-Methoxybenzhydrazide derivatives inhibit Mycobacterium tuberculosis H37Rv at IC₅₀ = 3.2 µM, attributed to hydrogen-bonding interactions with enzyme active sites .
  • Electron-Deficient Derivatives: Nitro and dimethylamino groups modulate electronic properties, enhancing interactions with biological targets like DNA or enzymes .

Preparation Methods

Synthesis of 4-Benzoylbenzoyl Chloride

An alternative route involves converting 4-benzoylbenzoic acid to its acid chloride, followed by reaction with hydrazine. This method is advantageous when the ester precursor is unavailable.

Stepwise Procedure

  • Chlorination : 4-Benzoylbenzoic acid (1 mmol) is treated with thionyl chloride (2 mmol) in anhydrous dichloromethane under reflux for 2–3 hours. Excess thionyl chloride is removed under vacuum to isolate 4-benzoylbenzoyl chloride.

  • Hydrazine Reaction : The acid chloride is dissolved in tetrahydrofuran (THF) and added dropwise to a cooled (0–5°C) solution of hydrazine hydrate (2 mmol) in THF. The mixture is stirred for 1 hour at room temperature.

  • Isolation : The product is filtered, washed with cold water, and recrystallized from ethanol.

Key Data

  • Yield : 70–75% (lower than hydrazinolysis due to side reactions).

  • Purity : >95% by HPLC, with characteristic LCMS peaks at m/z 269 (M+H)+.

Comparative Analysis of Synthetic Methods

The following table summarizes the advantages and limitations of both approaches:

Parameter Hydrazinolysis of Ester Acylation via Acid Chloride
Starting Material CostModerate (ester synthesis)High (acid chloride required)
Reaction Time4–6 hours3–5 hours
Yield85–92%70–75%
ScalabilityEasily scalableLimited by chlorination step
ByproductsMinimalHCl gas, requiring careful handling

Critical Considerations in Process Design

Solvent and Temperature Effects

  • Ethanol vs. Methanol : Ethanol provides higher yields due to better solubility of hydrazine hydrate and intermediates.

  • Reflux Temperature : Optimal at 78°C (ethanol’s boiling point), ensuring rapid reaction kinetics without decomposition.

Recrystallization Techniques

Recrystallization from ethanol or methanol yields needle-like crystals with >99% purity. Slow cooling (0.5°C/min) enhances crystal quality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.